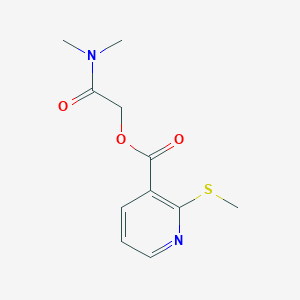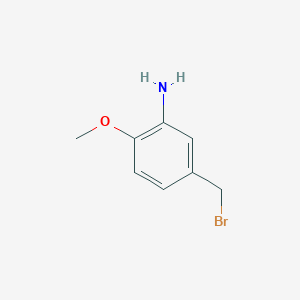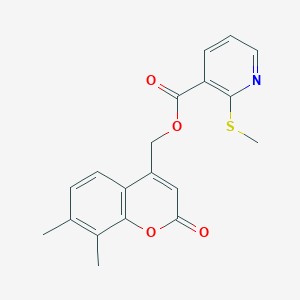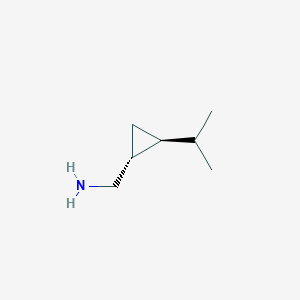
2,6-Difluoro-N-hexylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Difluoro-N-hexylbenzamide is an organic compound with the molecular formula C13H17F2NO and a molecular weight of 241.2770 g/mol . This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions on the benzene ring, and a hexyl group attached to the nitrogen atom of the amide group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Difluoro-N-hexylbenzamide typically involves the reaction of 2,6-difluorobenzoyl chloride with hexylamine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Chemischer Reaktionen
Types of Reactions: 2,6-Difluoro-N-hexylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The hexyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Major Products:
Substitution: Derivatives with different substituents on the benzene ring.
Reduction: Hexylamine derivatives.
Oxidation: Hexanoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2,6-Difluoro-N-hexylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential use in drug development due to its ability to inhibit specific enzymes and proteins.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,6-Difluoro-N-hexylbenzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the bacterial protein FtsZ, which is crucial for cell division in bacteria. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thus inhibiting bacterial cell division . This makes it a promising candidate for the development of new antibacterial agents.
Vergleich Mit ähnlichen Verbindungen
- 2,6-Difluorobenzamide
- 2,6-Difluoro-N-methylbenzamide
- 2,6-Difluoro-N-hydroxybenzamide
Comparison: 2,6-Difluoro-N-hexylbenzamide is unique due to the presence of the hexyl group, which imparts different physical and chemical properties compared to its analogs. For example, the hexyl group increases the hydrophobicity of the molecule, potentially enhancing its ability to interact with hydrophobic pockets in target proteins. Additionally, the hexyl group may influence the compound’s solubility and bioavailability, making it more suitable for certain applications .
Eigenschaften
Molekularformel |
C13H17F2NO |
|---|---|
Molekulargewicht |
241.28 g/mol |
IUPAC-Name |
2,6-difluoro-N-hexylbenzamide |
InChI |
InChI=1S/C13H17F2NO/c1-2-3-4-5-9-16-13(17)12-10(14)7-6-8-11(12)15/h6-8H,2-5,9H2,1H3,(H,16,17) |
InChI-Schlüssel |
DCELERGDDRUSOM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCNC(=O)C1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![8-Phenethyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B13350125.png)







![N2,N2-Dimethyl-[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13350186.png)
